![molecular formula C14H11FN4O3 B2554971 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one CAS No. 1796909-39-1](/img/structure/B2554971.png)
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one, also known as AZD-9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a targeted therapy used for the treatment of non-small cell lung cancer (NSCLC) with certain EGFR mutations. AZD-9291 has shown promising results in clinical trials and has been approved by the United States Food and Drug Administration (FDA) for the treatment of NSCLC.
作用機序
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one irreversibly binds to the ATP-binding site of mutant EGFR, inhibiting its activity and downstream signaling pathways. This leads to cell cycle arrest and apoptosis in cancer cells with EGFR mutations, while sparing normal cells. The T790M mutation, which is associated with resistance to first-generation EGFR inhibitors, is particularly sensitive to 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one has been shown to have a favorable pharmacokinetic profile, with rapid absorption and distribution to target tissues. It has a long half-life and is metabolized primarily by the liver. 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one has been shown to have minimal drug-drug interactions and does not significantly affect the QT interval, a measure of cardiac function.
実験室実験の利点と制限
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one has several advantages for use in lab experiments. It selectively targets mutant EGFR, making it a useful tool for studying EGFR signaling pathways and their role in cancer progression. It is also less toxic than traditional chemotherapy, making it suitable for use in cell culture and animal models. However, its irreversible binding to EGFR can make it difficult to study the effects of EGFR inhibition on cell signaling pathways.
将来の方向性
There are several future directions for the study of 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one. One area of interest is the use of 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one in combination with other targeted therapies, such as immune checkpoint inhibitors, to improve treatment outcomes. Another area of research is the development of biomarkers to predict response to 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one and other EGFR inhibitors. Additionally, further studies are needed to understand the mechanisms of resistance to 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one and to develop strategies to overcome resistance.
合成法
The synthesis of 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one involves several steps, including the condensation of 4-fluoroaniline with 3-nitropyridine-2-carbaldehyde to form 4-fluoro-N-(3-nitropyridin-2-yl)aniline. This intermediate is then reacted with ethyl 2-bromo-3-oxobutanoate to form 1-(4-fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one. The final product is purified using chromatography and recrystallization.
科学的研究の応用
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with EGFR mutations, particularly the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors. 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one selectively targets mutant EGFR, sparing normal cells and reducing toxicity compared to traditional chemotherapy. It has also shown potential for use in combination with other therapies, such as immune checkpoint inhibitors.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O3/c15-9-3-5-10(6-4-9)18-8-11(14(18)20)17-13-12(19(21)22)2-1-7-16-13/h1-7,11H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQDHQHTDWTKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC3=C(C=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

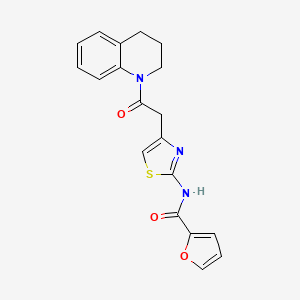
![2-Chloro-N-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)phenyl]acetamide](/img/structure/B2554890.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2554892.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2554893.png)


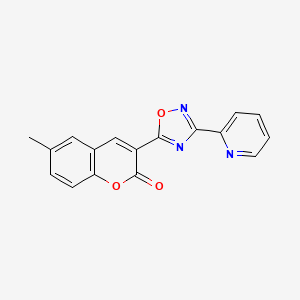
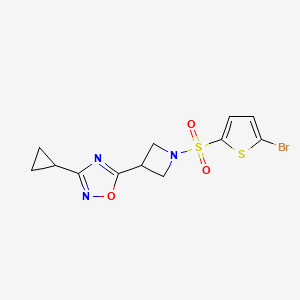
![methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate](/img/structure/B2554904.png)
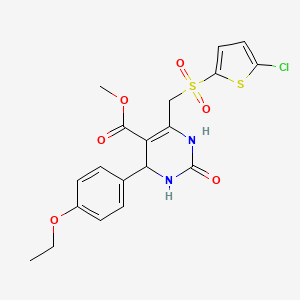
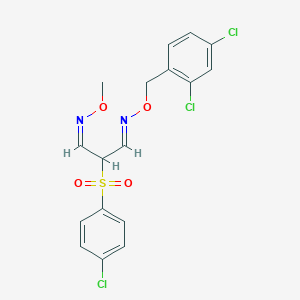
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2554908.png)

![7-Methyl-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2554910.png)